molecular formula C10H20ClNO B1395503 3-(4-Pentenyloxy)piperidine hydrochloride CAS No. 1220033-05-5

3-(4-Pentenyloxy)piperidine hydrochloride

Cat. No.: B1395503
CAS No.: 1220033-05-5
M. Wt: 205.72 g/mol
InChI Key: GVAZHLRMPVCVSE-UHFFFAOYSA-N
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Description

3-(4-Pentenyloxy)piperidine hydrochloride is a piperidine derivative characterized by a pentenyloxy substituent at the 3-position of the piperidine ring, with a hydrochloride salt enhancing its solubility and stability. Piperidine derivatives are widely studied for their pharmacological activities, including receptor modulation and enzyme inhibition .

Properties

IUPAC Name

3-pent-4-enoxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-2-3-4-8-12-10-6-5-7-11-9-10;/h2,10-11H,1,3-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAZHLRMPVCVSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCOC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-Pentenyloxy)piperidine hydrochloride involves several steps. One common method includes the reaction of 4-penten-1-ol with piperidine in the presence of a suitable catalyst to form 3-(4-Pentenyloxy)piperidine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including controlled temperature and pressure settings .

Chemical Reactions Analysis

3-(4-Pentenyloxy)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or platinum catalysts to yield saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions . Major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives .

Scientific Research Applications

Cognitive Enhancement and Neuroprotection

Research indicates that compounds similar to 3-(4-Pentenyloxy)piperidine hydrochloride can stimulate cognitive functions, particularly in the forebrain and hippocampus. This is significant in the context of neurodegenerative diseases such as Alzheimer's disease. The compound's potential as a cholinergic receptor agonist suggests it may improve memory and cognitive function by enhancing neurotransmitter activity in the brain .

Case Studies and Research Findings

  • A study highlighted that piperidine derivatives can serve as effective treatments for cognitive impairments associated with aging and neurodegenerative diseases. The findings suggest that these compounds could help mitigate symptoms related to cognitive decline, providing a basis for further exploration of this compound in clinical settings .
  • Another investigation into histamine H3 receptor antagonists reported that modifications to piperidine structures could yield compounds with high affinity for these receptors, which are implicated in various CNS disorders. This positions this compound as a promising candidate for developing treatments for conditions like schizophrenia, ADHD, and other cognitive disorders .

Analgesic Properties

Recent studies have also explored the analgesic potential of piperidine-based compounds. For instance, dual receptor activity involving histamine H3 and sigma-1 receptors has been linked to broad analgesic effects in both nociceptive and neuropathic pain models. This suggests that this compound could be effective in pain management strategies .

Synthesis and Pharmaceutical Formulations

The synthesis of this compound involves standard organic chemistry techniques, allowing for its incorporation into pharmaceutical formulations. The compound can be prepared as tablets, capsules, or injectable solutions, making it versatile for various administration routes. The typical dosage ranges from 10 to 100 mg daily, depending on the specific therapeutic application .

Pharmaceutical Composition Examples

Formulation TypeActive IngredientDosage Range
TabletThis compound30-70 mg daily
InjectableAqueous solution of the compoundVariable based on patient needs

Future Research Directions

Ongoing research is essential to fully elucidate the pharmacological profile of this compound. Future studies should focus on:

  • In Vivo Studies : To assess the efficacy and safety of the compound in animal models.
  • Mechanistic Studies : To understand how structural modifications influence receptor binding and activity.
  • Clinical Trials : To evaluate its effectiveness in treating specific cognitive disorders or pain syndromes.

Mechanism of Action

The mechanism of action of 3-(4-Pentenyloxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. It can modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in various cellular processes . The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to changes in cellular function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(4-Pentenyloxy)piperidine hydrochloride with structurally related piperidine hydrochloride derivatives, focusing on molecular properties, substituent features, and reported applications.

Compound Name Molecular Formula Molecular Weight Substituent Type Key Research Findings Safety/Regulatory Notes Reference IDs
3-(4-Pentenyloxy)piperidine HCl Not explicitly provided 4-Pentenyloxy at 3-position Limited direct data; inferred bioactivity from analogs (e.g., CNS targeting) No safety data available
1-(3-(4–(3-methyltriazolyl)phenoxy)propyl)piperidine HCl C17H24ClN4O·HCl 336.86 Triazole-phenoxypropyl Exhibits potential as a receptor ligand; high-resolution mass spec validated (330.1926 [M+H]+) Acute toxicity likely; requires protective equipment
4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine HCl C11H22ClNO 219.75 Methylbutenyloxymethyl Used in organic synthesis; ChemSpider ID 25071995; CAS 1185178-18-0 Limited hazard data; standard lab precautions
4-[3-(Trifluoromethyl)phenoxy]piperidine HCl C12H13ClF3NO 287.69 Trifluoromethylphenoxy Studied for fluorinated drug candidates; CAS 337912-66-0 No specific hazards reported
3-(4-Methoxybenzyl)piperidine HCl C13H20ClNO 241.76 Methoxybenzyl Intermediate in drug synthesis; CAS 625454-21-9; 99% purity Industrial-grade handling; REACH/ISO certified
Encenicline HCl C16H16ClN3O2S 349.83 Benzothiophene-quinoline α7 nAChR agonist; clinical trials for Alzheimer’s; 99.97% chemical purity Established safety in trials; delayed effects possible
4-(Diphenylmethoxy)piperidine HCl C18H21NO·HCl 303.83 Diphenylmethoxy Used in SDS documentation; acute health hazards (harmful if inhaled/swallowed) Requires ventilation; lacks environmental data

Key Structural and Functional Insights:

Substituent Impact on Bioactivity: Ether-linked groups (e.g., phenoxy, benzyloxy) enhance lipid solubility, improving blood-brain barrier penetration for CNS-targeting compounds like Encenicline HCl . Fluorinated substituents (e.g., trifluoromethyl in ) increase metabolic stability and receptor binding affinity in drug candidates.

Synthetic Utility :

  • Compounds like 4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine HCl serve as intermediates in multi-step syntheses, leveraging their reactive ether linkages .
  • Triazole-containing derivatives (e.g., ) are explored for selective receptor modulation due to their hydrogen-bonding capabilities.

Safety and Regulatory Profiles :

  • Diphenylmethoxy derivatives (e.g., ) exhibit acute toxicity, necessitating stringent lab controls.
  • Encenicline HCl demonstrates the importance of optical purity (100% ee) in therapeutic efficacy, with established clinical safety protocols .

Biological Activity

3-(4-Pentenyloxy)piperidine hydrochloride is a synthetic organic compound classified as a piperidine derivative. It features a piperidine ring that is substituted with a pentenyloxy group, which is believed to contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant research findings.

  • Molecular Formula : C_{11}H_{17}ClN_{2}O
  • Molecular Weight : Approximately 195.72 g/mol
  • InChI Key : MPJXZNFFNBELLT-UHFFFAOYSA-N

Biological Activity Overview

Piperidine derivatives have been extensively studied for their diverse biological activities, including:

  • Antimicrobial Activity : Some related compounds exhibit significant antimicrobial properties, suggesting potential therapeutic applications in treating infections.
  • Anticancer Properties : Similar piperidine derivatives have shown promise in cancer treatment through various mechanisms of action .
  • Neuroactive Effects : Compounds with structural similarities to this compound have been investigated for cognitive enhancement and neuroprotective effects.

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructure FeaturesBiological Activity
4-(Pentyloxy)piperidine hydrochloridePiperidine ring with a pentyloxy groupNeuroactive properties; potential cognitive enhancement
3-[2-(Pentyloxy)ethyl]piperidine hydrochlorideEthyl substitution on piperidineAntimicrobial activity; analgesic effects
1-(4-Pentenyloxy)-pyrrolidinePyrrolidine ring instead of piperidineDifferent receptor interactions; unique pharmacokinetics

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : Similar compounds have been shown to interact with various enzymes, influencing their activity and function. For example, some derivatives inhibit cyclooxygenase (COX) enzymes, reducing inflammation by decreasing pro-inflammatory prostaglandins.
  • Cell Signaling Modulation : The compound may modulate cell signaling pathways, affecting gene expression and cellular metabolism. This modulation can lead to alterations in immune responses and metabolic processes .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of piperidine derivatives in clinical settings:

  • Antitumor Activity : A study demonstrated that a novel series of piperidine derivatives exhibited significant antitumor activity through the inhibition of farnesyltransferase (FTase), a key enzyme in cancer cell proliferation .
  • Antibacterial Effects : Research evaluating the antibacterial properties of related compounds indicated promising results against various bacterial strains, suggesting that this compound may possess similar efficacy .

Dosage Effects and Metabolic Pathways

The effects of this compound vary significantly with dosage:

  • Low Doses : May enhance enzyme activity or improve cellular function.
  • High Doses : Can lead to toxic effects, including enzyme inhibition and cellular stress .

Moreover, this compound is involved in several metabolic pathways, interacting with enzymes that regulate energy production and biosynthetic processes.

Q & A

Q. What advanced techniques characterize the compound’s stability under physiological conditions?

  • Methodological Answer : Simulate gastric fluid (pH 1.2, pepsin) and intestinal fluid (pH 6.8, pancreatin) for 24 hours. Analyze degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life. Use Arrhenius plots to extrapolate degradation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.